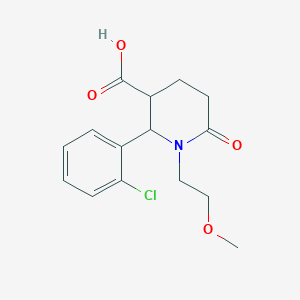

(2R,3R)-2-(2-chlorophenyl)-1-(2-methoxyethyl)-6-oxopiperidine-3-carboxylic acid

CAS No.:

Cat. No.: VC20693370

Molecular Formula: C15H18ClNO4

Molecular Weight: 311.76 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H18ClNO4 |

|---|---|

| Molecular Weight | 311.76 g/mol |

| IUPAC Name | 2-(2-chlorophenyl)-1-(2-methoxyethyl)-6-oxopiperidine-3-carboxylic acid |

| Standard InChI | InChI=1S/C15H18ClNO4/c1-21-9-8-17-13(18)7-6-11(15(19)20)14(17)10-4-2-3-5-12(10)16/h2-5,11,14H,6-9H2,1H3,(H,19,20) |

| Standard InChI Key | FOOHABSZVAISCF-UHFFFAOYSA-N |

| Canonical SMILES | COCCN1C(C(CCC1=O)C(=O)O)C2=CC=CC=C2Cl |

Introduction

(2R,3R)-2-(2-Chlorophenyl)-1-(2-methoxyethyl)-6-oxopiperidine-3-carboxylic acid is a complex organic compound belonging to the piperidine class. It features a chloro-substituted phenyl group and a methoxyethyl side chain, contributing to its unique biological activities. This compound has garnered attention in pharmaceutical research due to its potential as an analgesic and anti-inflammatory agent.

Chemical Formula and Molecular Weight

Hazard Classification

Synthesis and Chemical Reactivity

The synthesis of (2R,3R)-2-(2-Chlorophenyl)-1-(2-methoxyethyl)-6-oxopiperidine-3-carboxylic acid typically involves multiple steps, requiring precise control over reaction conditions. This compound can undergo various organic reactions, facilitating modifications for further studies or applications.

Biological Activities

-

Exhibits significant biological activities, particularly in pharmacology, with potential as an analgesic and anti-inflammatory agent.

-

Preliminary data suggest interactions with specific receptors involved in pain modulation and inflammation pathways.

Potential Applications

-

Pharmaceutical Research: Its unique structural features and biological activities make it a candidate for therapeutic applications, especially in pain management and anti-inflammatory treatments.

Comparison with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-(4-Chlorophenyl)-4-methylpiperidin-4-one | Chlorophenyl group | Lacks the carboxylic acid group |

| 4-(Chlorophenyl)piperidine | Simple piperidine structure | No additional functional groups |

| 1-(Phenyl)piperidin-4-one | Phenyl substituent | Lacks chlorine and methoxyethyl groups |

| (2R,3R)-2-(2-Chlorophenyl)-1-(2-methoxyethyl)-6-oxopiperidine-3-carboxylic acid | Chloro-substituted phenyl and methoxyethyl groups | Presence of carboxylic acid and oxo groups |

Research Findings and Future Directions

Research on (2R,3R)-2-(2-Chlorophenyl)-1-(2-methoxyethyl)-6-oxopiperidine-3-carboxylic acid is ongoing, focusing on elucidating its interactions with biological targets. Further studies are necessary to fully understand its pharmacological profile and potential therapeutic implications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume